

Physical and chemical properties of Benzyl p-hydroxyphenyl ketone

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Compound of Interest

Compound Name: *Benzyl 4-hydroxyphenyl ketone*

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An In-depth Technical Guide to Benzyl p-hydroxyphenyl ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl p-hydroxyphenyl ketone, also known as 4-hydroxydeoxybenzoin, is a chemical compound with significance as a synthetic intermediate in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics. The information is presented to support research and development activities requiring a thorough understanding of this compound.

Chemical Identity and Physical Properties

Benzyl p-hydroxyphenyl ketone is a solid organic compound. Its identity is established by several unique identifiers and its physical state is characterized by a set of distinct properties.

Identifier/Property	Value	Reference(s)
IUPAC Name	1-(4-hydroxyphenyl)-2-phenylethanone	[1]
Synonyms	4-Hydroxydeoxybenzoin, Benzyl 4-hydroxyphenyl ketone, 4'-Hydroxy-2-phenylacetophenone, p-(Phenylacetyl)phenol	[2]
CAS Number	2491-32-9	[1] [2]
Molecular Formula	C ₁₄ H ₁₂ O ₂	[1]
Molecular Weight	212.24 g/mol	[1] [2]
Appearance	Powder to crystal, white to orange to green in color.	
Melting Point	148-151 °C	[2]
Boiling Point (Predicted)	403.3 ± 20.0 °C	
Density (Predicted)	1.178 ± 0.06 g/cm ³	
Solubility	Soluble in Methanol.	
pKa (Predicted)	8.12 ± 0.15	

Chemical Synthesis: Friedel-Crafts Acylation

A common and effective method for the synthesis of Benzyl p-hydroxyphenyl ketone is through the Friedel-Crafts acylation of phenol with phenylacetic acid or its derivatives. Due to the high reactivity of the hydroxyl group on phenol, which can coordinate with the Lewis acid catalyst, a direct acylation is often low-yielding.[\[3\]](#)[\[4\]](#) A more controlled approach involves the protection of the phenolic hydroxyl group, followed by acylation and subsequent deprotection.

Experimental Protocol: Synthesis via Phenylacetyl Chloride

This protocol outlines a three-step synthesis pathway: (1) Protection of the phenolic hydroxyl group by acetylation, (2) Friedel-Crafts acylation, and (3) Deprotection to yield the final product.

Step 1: Acetylation of Phenol to Phenyl Acetate

- To a stirred solution of phenol in a suitable solvent (e.g., dichloromethane), add a base such as pyridine or triethylamine.
- Cool the mixture in an ice bath.
- Slowly add acetyl chloride or acetic anhydride dropwise to the cooled mixture.
- Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, perform an aqueous work-up by washing with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and concentrate under reduced pressure to obtain phenyl acetate.

Step 2: Friedel-Crafts Acylation of Phenyl Acetate

- Dissolve the phenyl acetate in an appropriate anhydrous solvent, such as dichloromethane or nitrobenzene, under an inert atmosphere (e.g., nitrogen or argon).^[4]
- Cool the solution in an ice bath.
- Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl_3), in portions while maintaining the low temperature.^[4] An excess of the catalyst is often required to promote the reaction.^[3]
- To this mixture, add a solution of phenylacetyl chloride in the same solvent dropwise.
- After the addition is complete, allow the reaction to proceed at low temperature, followed by stirring at room temperature or gentle heating for several hours.^[4] Monitor the reaction progress by TLC.

- Once the reaction is complete, quench it by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with the solvent.
- Combine the organic layers, wash with water and brine, then dry over an anhydrous drying agent.
- Remove the solvent under reduced pressure to yield the crude acylated product, which will likely undergo Fries rearrangement to the desired p-substituted product.^[3]

Step 3: Hydrolysis (Deprotection) to Benzyl p-hydroxyphenyl ketone

- The crude product from the previous step is hydrolyzed by heating with a dilute acid (e.g., aqueous HCl) or base (e.g., aqueous NaOH).
- After hydrolysis is complete, neutralize the solution.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the organic extract with water and brine, then dry it over an anhydrous drying agent.
- Concentrate the solution under reduced pressure to obtain the crude Benzyl p-hydroxyphenyl ketone.
- Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals.

Spectroscopic Properties

The structural features of Benzyl p-hydroxyphenyl ketone can be confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of Benzyl p-hydroxyphenyl ketone is expected to show characteristic absorption bands for its key functional groups.

Functional Group	Characteristic Absorption (cm ⁻¹)	Description
O-H (Phenol)	3500–3200 (broad)	H-bonded hydroxyl group stretching.[5]
C-H (Aromatic)	3100–3000	Stretching vibrations of C-H bonds on the aromatic rings.[6]
C-H (Aliphatic)	< 3000	Stretching vibrations of C-H bonds in the methylene (-CH ₂ -) group.
C=O (Ketone)	~1685-1666	Carbonyl stretching, frequency is lowered due to conjugation with the aromatic ring.[6]
C=C (Aromatic)	1600–1400	Stretching vibrations within the aromatic rings.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR:

- **Aromatic Protons:** Multiple signals are expected in the range of δ 6.8-8.0 ppm. The protons on the p-hydroxyphenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons of the benzyl group's phenyl ring will also appear in this region.
- **Methylene Protons (-CH₂-):** A singlet is expected around δ 4.0-4.3 ppm for the two protons of the methylene group connecting the phenyl ring and the carbonyl group.
- **Phenolic Proton (-OH):** A broad singlet, which is exchangeable with D₂O, will appear in the spectrum. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR:

- Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically around δ 195-200 ppm.
- Aromatic Carbons: Multiple signals will be present in the range of δ 115-160 ppm. The carbon attached to the hydroxyl group will be shifted downfield, as will the carbons of the benzyl group's phenyl ring.
- Methylene Carbon (-CH₂-): A signal for the methylene carbon is expected around δ 45-50 ppm.

Mass Spectrometry (MS)

In mass spectrometry, Benzyl p-hydroxyphenyl ketone will produce a molecular ion peak ($[M]^+$) corresponding to its molecular weight ($m/z = 212$). The fragmentation pattern is dominated by cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage).^[7]

Expected Fragmentation Pattern:

- Molecular Ion Peak: $m/z = 212$
- Major Fragments:
 - $m/z = 121$: Resulting from the cleavage of the bond between the carbonyl carbon and the methylene group, forming the p-hydroxybenzoyl cation.
 - $m/z = 91$: Resulting from the cleavage of the same bond, forming the stable benzyl cation, which can rearrange to the tropylium ion. This is often a very prominent peak for benzyl-containing compounds.

Visualized Workflows and Properties

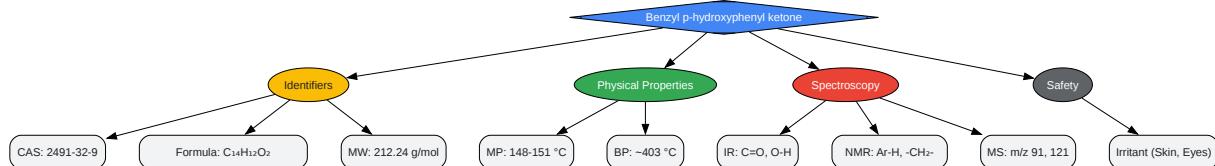
Synthesis Workflow



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Caption: Friedel-Crafts synthesis pathway for Benzyl p-hydroxyphenyl ketone.

Compound Properties Overview



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Caption: Summary of key properties and identifiers for the compound.

Safety and Handling

Benzyl p-hydroxyphenyl ketone is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [\[2\]](#)

Precautionary Measures:

- Avoid breathing dust, fume, gas, mist, vapors, or spray.
- Wear protective gloves, eye protection, and face protection.
- Use only outdoors or in a well-ventilated area.
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- If on skin, wash with plenty of water.

- Store in a well-ventilated place and keep the container tightly closed.

This compound should be handled by trained professionals in a laboratory setting with appropriate personal protective equipment (PPE).[\[2\]](#)

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of Benzyl p-hydroxyphenyl ketone. The information on its synthesis, spectroscopic characteristics, and safety precautions is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. A clear understanding of these properties is crucial for its effective and safe use in further applications.

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